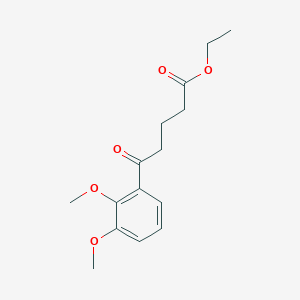

Ethyl 5-(2,3-dimethoxyphenyl)-5-oxovalerate

Übersicht

Beschreibung

Ethyl 5-(2,3-dimethoxyphenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a valerate backbone, which is further substituted with a 2,3-dimethoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2,3-dimethoxyphenyl)-5-oxovalerate can be achieved through a multi-step process. One common method involves the condensation of 2,3-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine and an acid catalyst like glacial acetic acid. The reaction is typically carried out under reflux conditions with benzene as the solvent. The intermediate product, ethyl α-acetyl-β-(2,3-dimethoxyphenyl)acrylate, is then subjected to hydrogenation using a palladium-on-carbon catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps, including extraction and distillation, are optimized to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-(2,3-dimethoxyphenyl)-5-oxovalerate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used as reducing agents.

Substitution: Reagents such as sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

Ethyl 5-(2,3-dimethoxyphenyl)-5-oxovalerate is characterized by a dimethoxy-substituted phenyl group attached to a valerate ester. The synthesis typically involves the esterification of 5-(2,3-dimethoxyphenyl)-5-oxovaleric acid with ethanol, often using a strong acid catalyst such as sulfuric acid under reflux conditions. This process ensures complete conversion to the ester form, followed by purification through distillation or recrystallization.

Chemistry

- Intermediate in Organic Synthesis : The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in synthetic chemistry.

Biology

- Biological Activity : this compound has been studied for its potential biological activities, including:

- Antioxidant Properties : It exhibits significant antioxidant activity, which is essential for mitigating oxidative stress in biological systems.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, indicating potential applications in treating inflammatory conditions.

- Enzyme Modulation : Research suggests that it influences enzyme-catalyzed reactions involved in metabolic pathways.

Medicine

- Therapeutic Potential : Investigations into its therapeutic effects have highlighted its potential as a lead compound in drug development. Its ability to interact with specific molecular targets can lead to modulation of biological pathways, resulting in desired therapeutic outcomes.

Industry

- Production of Specialty Chemicals : this compound is utilized in the production of specialty chemicals and pharmaceuticals due to its unique properties and reactivity.

Recent studies have provided insights into specific applications and effects of this compound:

- Antioxidant Effects : A study demonstrated that compounds similar to this compound showed significant up-regulation of antioxidant enzymes while down-regulating markers of oxidative stress. This suggests a potential therapeutic role in oxidative stress-related conditions.

- Wound Healing Potential : Research on related compounds indicated enhanced wound healing capabilities attributed to their antioxidant and anti-inflammatory properties, pointing towards possible applications in dermatological formulations.

- Enzyme Interaction Studies : Molecular docking studies have indicated stable binding interactions between related compounds and key enzymes involved in metabolic pathways, suggesting that this compound may similarly interact with relevant biological targets.

Wirkmechanismus

The mechanism of action of Ethyl 5-(2,3-dimethoxyphenyl)-5-oxovalerate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The methoxy groups on the phenyl ring may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl α-acetyl-β-(2,3-dimethoxyphenyl)propionate

- Ethyl 2,3-dimethoxyphenylacetate

- Ethyl 2,3-dimethoxybenzoate

Uniqueness

Ethyl 5-(2,3-dimethoxyphenyl)-5-oxovalerate is unique due to its specific substitution pattern and the presence of both an ester and a ketone functional group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Biologische Aktivität

Ethyl 5-(2,3-dimethoxyphenyl)-5-oxovalerate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C13H15O4

- Molecular Weight : 237.25 g/mol

The compound features a dimethoxy-substituted phenyl group attached to a 5-oxovalerate moiety, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action appears to involve the inhibition of bacterial dihydrofolate reductase (DHFR), an essential enzyme for bacterial growth and proliferation.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | 0.78 µg/mL | |

| Escherichia coli | 1.56 µg/mL | |

| Bacillus anthracis | 0.39 µg/mL |

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary in vitro studies indicate cytotoxic effects on several cancer cell lines, including melanoma and breast cancer cells.

Table 2: Cytotoxic Activity on Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| B16 Melanoma Cells | 0.45 | |

| MCF-7 Breast Cancer Cells | 0.60 | |

| A549 Lung Cancer Cells | 0.75 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The dimethoxy groups enhance its lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

- Enzyme Inhibition : The compound inhibits key enzymes involved in folate metabolism in bacteria, disrupting their growth.

- Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest at the G2/M phase, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : It promotes ROS production in cancer cells, contributing to oxidative stress and subsequent cell death.

Study 1: Antimicrobial Efficacy

A recent study evaluated the effectiveness of this compound against MRSA strains. The results demonstrated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a therapeutic agent against resistant infections.

Study 2: Anticancer Potential

Another research project focused on the cytotoxic effects of the compound on various cancer cell lines. The findings indicated that treatment with this compound led to increased apoptosis markers and decreased cell viability in melanoma cells.

Eigenschaften

IUPAC Name |

ethyl 5-(2,3-dimethoxyphenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-4-20-14(17)10-6-8-12(16)11-7-5-9-13(18-2)15(11)19-3/h5,7,9H,4,6,8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBJBBCFRAXGHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=C(C(=CC=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645807 | |

| Record name | Ethyl 5-(2,3-dimethoxyphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-07-1 | |

| Record name | Ethyl 2,3-dimethoxy-δ-oxobenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(2,3-dimethoxyphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.